N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide
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Overview
Description
N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. This compound was developed by Bristol-Myers Squibb and is currently in clinical trials for the treatment of psoriasis, psoriatic arthritis, and lupus.
Mechanism of Action
N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a selective inhibitor of the Janus kinase (JAK) family of enzymes, which play a key role in the signaling pathways that contribute to autoimmune diseases. By inhibiting JAK enzymes, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has demonstrated a dose-dependent reduction in inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is its selectivity for JAK enzymes, which reduces the risk of off-target effects and improves the safety profile of the compound. However, one limitation of this compound is its relatively low potency compared to other JAK inhibitors, which may limit its efficacy in certain disease models.
Future Directions
There are several potential future directions for the development of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide and other JAK inhibitors. One area of focus is the development of more potent and selective JAK inhibitors that can be used in a wider range of autoimmune diseases. Another area of interest is the combination of JAK inhibitors with other immunomodulatory agents to improve their efficacy and reduce the risk of resistance development. Finally, there is ongoing research into the use of JAK inhibitors in combination with biologic agents to achieve better disease control in patients with severe autoimmune diseases.
Synthesis Methods
The synthesis of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide involves several steps, including the reaction of 4-methoxyphenylacetic acid with benzylamine to form N-benzyl-4-methoxyphenylacetamide. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form the final product, this compound.
Scientific Research Applications
N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide has been studied extensively in preclinical models of autoimmune diseases, including psoriasis and lupus. In these studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in affected tissues.
properties
IUPAC Name |
N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-23-18(16-8-10-17(27-2)11-9-16)13-22-20(23)28(25,26)14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAJZMDKCMIMKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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